molecular formula C8H11BrOS B13606147 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol

Cat. No.: B13606147
M. Wt: 235.14 g/mol
InChI Key: UCXSSZMAOLODTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol is an organic compound that features a brominated thiophene ring attached to a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromothiophene with a suitable alkylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-ol is unique due to its combination of a brominated thiophene ring and a tertiary alcohol group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C8H11BrOS/c1-8(2,10)5-7-6(9)3-4-11-7/h3-4,10H,5H2,1-2H3

InChI Key

UCXSSZMAOLODTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CS1)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.